Intoplicine dimesylate

Pharmacokinetics Half-Life Drug Disposition

Researchers studying topoisomerase mechanisms or resistant cancer models require inhibitors with validated dual-target activity-yet many agents lack this profile. Intoplicine dimesylate is the prototypical dual inhibitor validated against 22 analogues. • Confirmed dual Topo I/II inhibition (K_A=2×10⁵ M⁻¹ DNA binding) • Complete tumor regressions in colon 38 & pancreatic models (T/C=0%) • Active in camptothecin/m-AMSA resistant cells • High solubility: 100 mg/mL water, 115 mg/mL DMSO

Molecular Formula C23H32N4O7S2
Molecular Weight 540.7 g/mol
CAS No. 133711-99-6
Cat. No. B3181820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntoplicine dimesylate
CAS133711-99-6
Molecular FormulaC23H32N4O7S2
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C21H24N4O.2CH4O3S/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19;2*1-5(2,3)4/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23);2*1H3,(H,2,3,4)
InChIKeyJAUYMMJDKJISLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Intoplicine Dimesylate: Overview


Intoplicine dimesylate (RP 60475 dimesylate, NSC 645008) is a synthetic derivative within the 7H-benzo[e]pyrido[4,3-b]indole series [1]. It is characterized as a dual inhibitor of DNA topoisomerases I and II, a property that distinguishes it from most conventional agents which selectively target only one of these enzymes [1]. Its mechanism involves strong DNA intercalation, evidenced by a high binding affinity (KA = 2 × 10⁵ M⁻¹), which results in the unwinding and increased length of linear DNA [2]. This compound has undergone early-phase clinical evaluation for anticancer applications [3].

Dual topoisomerase I/II inhibition mechanism studies
Preclinical oncology model-response evaluation (colon, pancreas, mammary, etc.)
Resistance circumvention and unique cleavage pattern analysis

Why Single-Target Substitution Fails


The procurement of Intoplicine dimesylate cannot be satisfied by simply substituting a more common, single-target topoisomerase I inhibitor (e.g., Topotecan, Camptothecin) or a selective topoisomerase II inhibitor (e.g., Etoposide, Doxorubicin). A seminal structure-activity relationship study demonstrated that compounds within this series that possessed both topoisomerase I- and II-inhibitory properties were the most highly active in vivo, whereas compounds selectively inhibiting only one enzyme were significantly less active [1]. This establishes a functional requirement for dual inhibition in this chemical class for optimal efficacy, making the specific dual-target mechanism of Intoplicine non-negotiable for certain research applications. Furthermore, its unique DNA intercalation properties and resulting cleavage patterns differentiate it mechanistically from standard agents, potentially circumventing established resistance pathways [2]. The quantitative evidence below details these specific, non-interchangeable attributes.

Mechanism mismatch
Single-target topo I or II inhibitors may not replicate dual-enzyme poisoning profiles
Cleavage site pattern
Unique DNA cleavage sites not observed with camptothecin or m-AMSA may not transfer
Resistance profile
Camptothecin- or m-AMSA-resistant cells may remain sensitive to intoplicine; MDR cross-resistance may differ

Quantitative Evidence Guide


Dual Inhibition vs. Selective Inhibitors

Intoplicine dimesylate exhibits a significantly prolonged terminal half-life relative to the clinically established topoisomerase I inhibitors topotecan and irinotecan (CPT-11). This difference has direct implications for dosing schedules and sustained target engagement in experimental models [1]. In a direct comparative pharmacology study, topotecan was noted to have a very short half-life, irinotecan an intermediate half-life, and intoplicine a prolonged half-life [2]. Subsequent Phase I analysis of intoplicine quantified this prolonged elimination with a terminal half-life of 19.4 ± 4.0 hours following a standard infusion schedule [3], with other schedules reporting a terminal half-life up to 115 hours [4].

Dual vs. Selective Inhibition
Class-level inference
In P388 leukemia model, compounds with dual topo I/II inhibition showed highest antitumor activity; selective inhibitors less active
Supports dual inhibition required for optimal model-response in this series
SAR study of 22 analogues; purified topo assays
Pharmacokinetics Half-Life Drug Disposition Topoisomerase Inhibitor

Unique Cleavage Site Pattern

Intoplicine dimesylate is a dual inhibitor of both topoisomerase I and II, a property not shared by common comparators like camptothecin (selective for Topo I) or etoposide (selective for Topo II) [1][2]. A structure-activity relationship study of 22 intoplicine analogues demonstrated that compounds possessing both topoisomerase I- and II-inhibitory properties were the most highly active antitumor agents in vivo against P388 leukemia. In contrast, compounds selectively inhibiting only one enzyme were significantly less active [3]. This establishes a direct, quantitative link between dual inhibition and superior in vivo efficacy within this chemical class.

Cleavage Site Pattern
Head-to-head
Unique pattern vs. camptothecin and m-AMSA in purified topo assays
Distinct poisoning mechanism; not replicable by combining single-target inhibitors
Enzyme Inhibition Mechanism of Action Topoisomerase Poison Dual Inhibitor

Resistance Circumvention

Intoplicine dimesylate has demonstrated broad-spectrum and highly potent antitumor activity in a panel of murine solid tumor models, achieving complete tumor regression in several cases [1]. At its highest non-toxic dose (HNTD) of 6 mg/kg/injection (total dose 36 mg/kg), intoplicine exhibited a T/C value of 0%, corresponding to a total log cell kill of 3.0 [2]. This high level of activity is detailed across multiple models, including colon 38 (T/C=0%, 2.9 logCK), MA16/C mammary adenocarcinoma (T/C=0%, 2.8 logCK), and pancreatic ductal adenocarcinoma 03 (T/C=0%, 5/5 complete regressions) [1].

Resistance Circumvention
Head-to-head
KB cells resistant to camptothecin or m-AMSA remained sensitive to intoplicine; MDR cells showed cross-resistance
May support resistance circumvention study where single-target agents fail
In Vivo Efficacy Xenograft Model Tumor Regression Preclinical Antitumor

Complete Regressions in Colon and Pancreatic Models

In ex vivo testing against human tumor colony-forming units (CFUs) from patient biopsies, Intoplicine dimesylate demonstrated significant antitumor activity. A 1-hour exposure at 10.0 µg/mL resulted in positive in vitro responses in 54% of assessable specimens, with activity observed against breast (71%), non-small-cell lung (69%), and ovarian (45%) cancer CFUs [1]. Critically, the study observed incomplete cross-resistance with doxorubicin, cisplatin, fluorouracil, vinblastine, and etoposide, indicating that Intoplicine retains activity against a subgroup of tumors that are insensitive in vitro to these standard antineoplastic compounds [1].

Colon & Pancreatic Models
Supporting evidence
Colon 38: T/C=0%, 2.9 logCK, 5/5 CR (advanced); Panc 03: T/C=0%, 5/5 CR (upstaged)
Reported model-response endpoints in colon and pancreatic tumor models
IV administration; murine transplantable models
Ex Vivo Assay Chemosensitivity Cross-Resistance Tumor Profiling

Research and Industrial Applications


Colon and Pancreatic Xenograft Efficacy

Based on the evidence of achieving a T/C of 0% and complete tumor regressions in multiple murine models (colon 38, MA16/C mammary, pancreatic 03) at its highest non-toxic dose [1], Intoplicine dimesylate is an excellent positive control for in vivo efficacy studies. Researchers can use its established potent antitumor profile to benchmark novel compounds, validate new xenograft or syngeneic models, or study the pharmacodynamics of dual topoisomerase inhibition in a robust, well-characterized system.

Dual Topoisomerase Mechanism Studies

The evidence demonstrates that Intoplicine's dual topoisomerase I/II inhibition is critical for maximal in vivo activity, with selective inhibitors proving less effective [2]. Furthermore, its activity against tumors with incomplete cross-resistance to standard agents like doxorubicin and etoposide [3] makes it a unique tool for investigating multi-drug resistance pathways. It can be used as a reference standard in screening campaigns for novel dual inhibitors or as a probe in mechanistic studies to dissect the consequences of simultaneously targeting both topoisomerase enzymes in resistant cell lines.

SAR of Benzo-pyrido-indole Derivatives

Intoplicine's significantly prolonged terminal half-life (19.4 ± 4.0 h to 115 h) compared to topotecan (2-3 h) and irinotecan (~6-12 h) [4][5] positions it as a model compound for studying the PK/PD relationships of long-circulating topoisomerase poisons. Researchers can utilize Intoplicine to model extended target engagement, investigate the relationship between sustained plasma concentrations and toxicity or efficacy, and explore the impact of different dosing schedules (e.g., bolus vs. continuous infusion) on therapeutic outcomes in preclinical models.

Application
Selection Property
Validation Focus
Colon and pancreatic cancer xenograft studies
Dual topoisomerase inhibition benchmarks
T/C and log cell kill endpoint review
DNA-topoisomerase interaction and cleavage mechanism studies
Unique cleavage site pattern vs. camptothecin/m-AMSA
DNA binding and enzyme poisoning profile
Benzopyridoindole SAR and analogue benchmarking
Prototypical dual inhibitor in chemical series
Inhibition activity and SAR reference
Preclinical formulation development for in vivo administration
High aqueous solubility (dimesylate salt)
Solubility and vehicle-compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Intoplicine dimesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.